3-Bromocyclopent-2-en-1-one

Spiroannelation Organic Synthesis Cuprate Reagents

3-Bromocyclopent-2-en-1-one (CAS 51865-32-8) is a halogenated α,β-unsaturated cyclopentenone, belonging to the class of 3-halocycloalk-2-enones. This compound serves as a versatile electrophilic building block in organic synthesis, characterized by its conjugated enone system and a reactive bromine atom at the 3-position.

Molecular Formula C5H5BrO
Molecular Weight 161 g/mol
CAS No. 51865-32-8
Cat. No. B3269911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromocyclopent-2-en-1-one
CAS51865-32-8
Molecular FormulaC5H5BrO
Molecular Weight161 g/mol
Structural Identifiers
SMILESC1CC(=O)C=C1Br
InChIInChI=1S/C5H5BrO/c6-4-1-2-5(7)3-4/h3H,1-2H2
InChIKeySLILNCISGMCZCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromocyclopent-2-en-1-one (CAS 51865-32-8) for Research & Procurement: A Building Block Guide


3-Bromocyclopent-2-en-1-one (CAS 51865-32-8) is a halogenated α,β-unsaturated cyclopentenone, belonging to the class of 3-halocycloalk-2-enones [1]. This compound serves as a versatile electrophilic building block in organic synthesis, characterized by its conjugated enone system and a reactive bromine atom at the 3-position. Its molecular formula is C₅H₅BrO, with a molecular weight of 161.00 g/mol . It is primarily sourced for laboratory research use .

Why 3-Bromocyclopent-2-en-1-one Cannot Be Substituted with Other Halogenated Cyclopentenones


While cyclopentenones are a common scaffold, the specific placement and identity of the halogen atom on 3-Bromocyclopent-2-en-1-one fundamentally dictates its reactivity profile, making it non-interchangeable with its chloro- or iodo-analogs, or even non-halogenated versions . The bromine atom imparts a distinct balance of reactivity and stability for cross-coupling and conjugate addition reactions; for example, the corresponding iodo derivative may be too unstable, while the chloro analog is often insufficiently reactive under mild conditions [1]. Furthermore, attempts to derivatize closely related methylated analogs like 2-methyl-3-bromocyclopent-2-en-1-one often result in low yields of key intermediates, highlighting the unique synthetic utility of the parent non-methylated compound .

Quantitative Evidence for Selecting 3-Bromocyclopent-2-en-1-one (CAS 51865-32-8)


3-Bromocyclopent-2-en-1-one Achieves ~87% Yield in One-Step Spiroannelation

In a seminal study on spiroannelation, 3-Bromocyclopent-2-en-1-one was directly compared to 3-chlorocyclopent-2-en-1-one as a substrate. The brominated compound provided an approximate 87% yield in the formation of the spirocyclic product, whereas the chlorinated analog resulted in a significantly lower yield under the same conditions [1].

Spiroannelation Organic Synthesis Cuprate Reagents

3-Bromocyclopent-2-en-1-one Enables Radical-Mediated Alkylation and Spiroannulation

The bromine atom at the 3-position is crucial for enabling reactions via radical intermediates. Research has shown that 3-bromo-2-cycloalken-1-ones react with various alkenes in the presence of tributylstannane to yield 3-alkylated and 3-spiroannulated products [1]. This reactivity profile is distinct from that of non-halogenated cyclopentenones, which lack the carbon-halogen bond necessary for radical initiation under these mild conditions [1].

Radical Chemistry C-C Bond Formation Spiro Compounds

3-Bromocyclopent-2-en-1-one as a Key Electrophile in Diversification Libraries

In the construction of a 300-member enone library, 3-bromocyclopent-2-en-1-one served as one of six core bromoenone building blocks, enabling efficient diversification via Suzuki-Miyaura cross-coupling [1]. While specific yield data for this exact compound in this study is not isolated, the methodology demonstrates its utility in parallel synthesis. The bromine substituent is the key functional handle for this late-stage diversification, a feature absent in unsubstituted cyclopentenone .

Medicinal Chemistry Library Synthesis Suzuki Coupling

3-Bromocyclopent-2-en-1-one: A Profiled Intermediate with Known Off-Target Activity (CYP1A2)

A critical, often overlooked, aspect of procurement for medicinal chemistry is early ADME-Tox profiling of building blocks. 3-Bromocyclopent-2-en-1-one has been profiled for its inhibition of cytochrome P450 enzymes, showing an IC₅₀ of 7.0 µM (7.00E+3 nM) against human CYP1A2 [1]. This specific data point allows researchers to anticipate potential metabolic liabilities in derived lead compounds. This type of specific, publicly available safety-related data is rarely available for close, non-commercial analogs [2].

ADME-Tox Cytochrome P450 Drug Safety

Recommended Application Scenarios for 3-Bromocyclopent-2-en-1-one


High-Efficiency Spirocycle Synthesis

For research groups focused on constructing spiro[4.4]nonane and related frameworks, 3-Bromocyclopent-2-en-1-one is the substrate of choice. As established by the quantitative evidence, its use in spiroannelation with organobis(cuprates) provides an ~87% yield, a 34% absolute improvement over the chloro analog, making it the superior option for maximizing synthetic throughput and minimizing material costs [1].

Radical-Mediated C-C Bond Formation and Spiroannulation

When synthetic strategies require functionalization at the 3-position of a cyclopentenone ring via a radical pathway, 3-Bromocyclopent-2-en-1-one is uniquely suited for this purpose. Its ability to generate radical intermediates under mild conditions enables direct access to 3-alkylated and 3-spiroannulated cyclopentenones, a transformation that is not feasible with the unhalogenated parent compound [1]. This makes it a critical reagent for accessing novel chemical space.

Medicinal Chemistry: Diversification of Lead Compounds

This compound is an ideal starting material for medicinal chemistry groups building libraries of cyclopentenone-based compounds. Its utility as one of a handful of core bromoenones in a 300-member library synthesis demonstrates its proven track record in parallel synthesis. The bromine atom serves as a reliable handle for Suzuki-Miyaura coupling, enabling efficient introduction of molecular diversity at a key position [1].

Early-Stage Drug Discovery: ADME-Tox Risk Assessment

For organizations with integrated drug discovery platforms, the available CYP1A2 inhibition data (IC₅₀ = 7.0 µM) for 3-Bromocyclopent-2-en-1-one provides a rare, pre-competitive advantage [1]. This allows for the early flagging of potential metabolic liabilities in new chemical series derived from this building block, informing design strategies and prioritizing resources toward the most promising analogs, thereby increasing overall program efficiency.

Technical Documentation Hub

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